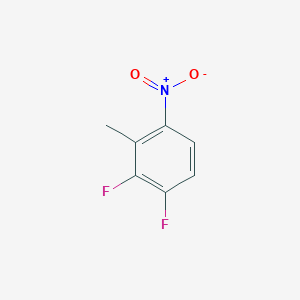

1,2-Difluoro-3-methyl-4-nitrobenzene

概要

説明

1,2-Difluoro-3-methyl-4-nitrobenzene, also known as 3,4-Difluoronitrobenzene, is a synthetic compound that belongs to the family of nitroaromatic compounds . It has a molecular weight of 159.09 and its linear formula is F2C6H3NO2 .

Molecular Structure Analysis

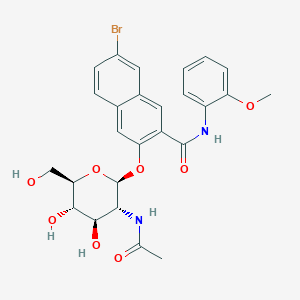

The molecular structure of this compound consists of a benzene ring with two fluorine atoms, one methyl group, and one nitro group attached to it . The SMILES string representation of the molecule is [O-]N+c1ccc(F)c(F)c1 .Physical And Chemical Properties Analysis

This compound is a solid crystalline compound with a molecular weight of 173.12 g/mol . It has a density of 1.374 g/cm³ and is slightly soluble in water . The compound is also characterized by a refractive index of 1.509 .科学的研究の応用

Chemical Reactions and Compounds Synthesis

1,2-Difluoro-3-methyl-4-nitrobenzene is involved in various chemical reactions and synthesis processes. For example, Plater and Harrison (2023) demonstrated its use in substitution reactions, where fluorine atoms were displaced in preference to nitro groups. This highlights its reactivity and potential in creating new chemical entities (Plater & Harrison, 2023).

Studies in Molecular and Electronic Structures

Research on the molecular and electronic structures of derivatives of this compound has been conducted. For example, Larsen and Nielsen (2014) investigated the internal rotation potential and structure of various fluorine substituted nitrobenzenes, providing insights into their molecular behavior (Larsen & Nielsen, 2014).

Inhibitory Effects on Leukocyte Functions

Elferink and Deierkauf (1984) explored the inhibitory effects of bifunctional fluorinated nitrobenzenes, including this compound, on leukocyte functions. This suggests potential biomedical applications in controlling inflammatory responses (Elferink & Deierkauf, 1984).

Organometallic Chemistry

Pike, Crimmin, and Chaplin (2017) discussed the use of partially fluorinated benzenes, including this compound, in organometallic chemistry. These compounds can serve as solvents or ligands in transition-metal-based catalysis, highlighting their versatility in chemical synthesis (Pike, Crimmin, & Chaplin, 2017).

Safety and Hazards

1,2-Difluoro-3-methyl-4-nitrobenzene is considered hazardous. It is combustible and can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it should be handled with caution and appropriate safety protocols should be followed.

作用機序

Pharmacokinetics

The metabolism of these compounds typically involves reductive transformation, and excretion likely occurs via renal and hepatic routes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Difluoro-3-methyl-4-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity .

生化学分析

Biochemical Properties

The biochemical properties of 1,2-Difluoro-3-methyl-4-nitrobenzene are not well-studied. It is known that nitrobenzene compounds can interact with various enzymes and proteins. For instance, nitrobenzene can be reduced by nitroreductase enzymes, leading to the formation of nitroso, hydroxylamine, and amine metabolites . These metabolites can further interact with other biomolecules, potentially altering their function .

Cellular Effects

It has been shown to have mutagenic and carcinogenic effects on mammalian cells. It can potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that nitrobenzene compounds can undergo enzymatic reduction, leading to the formation of reactive metabolites . These metabolites can bind to biomolecules, inhibit or activate enzymes, and alter gene expression .

Temporal Effects in Laboratory Settings

It is known that nitrobenzene compounds can undergo degradation over time . Long-term effects on cellular function could potentially be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It has been shown to exhibit toxic effects on different organisms such as bacteria, algae, and fungi. High doses could potentially lead to toxic or adverse effects.

Metabolic Pathways

It is known that nitrobenzene compounds can be metabolized by nitroreductase enzymes, leading to the formation of nitroso, hydroxylamine, and amine metabolites . These metabolites can further interact with other enzymes or cofactors .

Transport and Distribution

It is known that nitrobenzene compounds can potentially interact with transporters or binding proteins .

Subcellular Localization

It is known that nitrobenzene compounds can potentially be directed to specific compartments or organelles based on their chemical properties .

特性

IUPAC Name |

1,2-difluoro-3-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMLBEQUDLHJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677402 | |

| Record name | 1,2-Difluoro-3-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-35-9 | |

| Record name | 1,2-Difluoro-3-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid](/img/structure/B1421321.png)

![N1-[(1E)-(4-Methylphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1421324.png)

![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide](/img/structure/B1421330.png)

![2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride](/img/structure/B1421334.png)

![N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1421335.png)

![N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1421337.png)

![Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1421338.png)